2-bromo-2-methyl-N-(4-nitrophenyl)propanamide
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Overview
Description
2-bromo-2-methyl-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11BrN2O3 and a molecular weight of 287.11 g/mol It is characterized by the presence of a bromine atom, a methyl group, and a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide typically involves the bromination of 2-methyl-N-(4-nitrophenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-bromo-2-methyl-N-(4-nitrophenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of carboxylic acids from the methyl group.
Scientific Research Applications
2-bromo-2-methyl-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-2-methyl-N-phenylpropanamide
- 2-bromo-2-methyl-N-(4-nitrophenyl)acetamide
- 2-bromo-2-methyl-N-(4-nitrophenyl)butanamide
Uniqueness
2-bromo-2-methyl-N-(4-nitrophenyl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitrophenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2322-52-3 |
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Molecular Formula |
C10H11BrN2O3 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
2-bromo-2-methyl-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C10H11BrN2O3/c1-10(2,11)9(14)12-7-3-5-8(6-4-7)13(15)16/h3-6H,1-2H3,(H,12,14) |
InChI Key |
PMNZZCXVICFFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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